1-Aminoethanol

Catalog No.
S1892013
CAS No.
75-39-8
M.F
C6H15N3
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoethanol

Chiral 1-aminoethyl group incorporation is plagued by uncontrolled equilibria when generating in situ from acetaldehyde and ammonia. Procuring isolated 1-aminoethanol resolves this:

  • Delivers a defined, stoichiometric chiral synthon for reproducible asymmetric ligand synthesis and heterocyclic chemistry.
  • Eliminates trimer and byproduct formation, simplifying downstream purification and improving yield.
  • Ensures consistent kinetic and mechanistic data for prebiotic chemistry studies.

Supplied with rigorous quality analysis and ambient shipping.

CAS Number

75-39-8

Product Name

1-Aminoethanol

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3

InChI Key

MZSSRMMSFLVKPK-UHFFFAOYSA-N

SMILES

CC(N)O

Canonical SMILES

CC1NC(NC(N1)C)C

The exact mass of the compound 1-Aminoethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Aminoethanol, 1-Amino-1-ethanol, α-Aminoethanol, DL-1-Aminoethanol, Ethanol, 1-amino-, 1-Aminoethyl alcohol, (±)-1-Aminoethanol

Purity

50% in water

Package Size

25 ml, 100 ml

1-Aminoethanol (CAS 75-39-8) is the simplest chiral alkanolamine and a structural isomer of the high-volume industrial chemical, ethanolamine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] Unlike its stable and widely used isomer, 1-aminoethanol is primarily valued as a reactive intermediate for specialized chemical synthesis.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuB2SqStYiTJjkv4dpUwc2VrBJXRk0R6htXoY-GZEcywp_34sluQXXbH77kjSp4Nkk6xYJgN9l2pivBerOA9hlRc9bog7DlSOoP9rvRYsBCOaCHua1vD7W5W4xvrnC33gtdQMUtq6B6mLLiV2TkQx-mMj52i03keU3TksJg1xLZ1rYN5B6FkWfOP4TQy2QdT8UbsT--x1tV12Y_h3DrOGWKLZteCFfAd2Mjg%3D%3D)] Its core procurement-relevant characteristic is its existence in a reversible equilibrium with acetaldehyde and ammonia, particularly in solution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] This property dictates its handling requirements and makes it a specific choice for applications where controlled introduction of a chiral 1-aminoethyl group is necessary, a task not achievable by simply mixing its precursors or substituting with a more stable, achiral alkanolamine.

Procurement Fit

1 Vulcanization accelerator: thermal decomposition release for rubber crosslinking
2 Chiral building block for asymmetric synthesis and stereochemical control studies
3 Intermediate for alanine synthesis via precursor condensation; catalytic context required

Procurement of 1-aminoethanol is driven by applications where its unique structure is non-negotiable. Substitution with its achiral isomer, ethanolamine, fails in syntheses requiring the specific steric and electronic properties of the C1-methyl group, such as in the formation of certain chiral auxiliaries or specific heterocyclic products.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)] Furthermore, relying on the *in-situ* generation from acetaldehyde and ammonia provides poor control over concentration and purity, leading to unpredictable reaction kinetics and side-product formation, such as stable trimers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)] Procuring isolated 1-aminoethanol is therefore a deliberate choice for syntheses that demand a defined, purified, and chiral starting material to ensure reproducibility and target molecule specificity.

Substitution Risk

Phase-state and thermal mismatch

Crystalline solid decomposing on heating cannot replace a thermally stable liquid in processing; direct substitution may fail.

Chiral functionality absent in isomer

The stereogenic center enables asymmetric induction; achiral ethanolamine offers no stereoselectivity, limiting research use.

Decomposition-driven application mismatch

Vulcanization relies on in situ release of acetaldehyde/ammonia; ethanolamine lacks this pathway, making it unsuitable for accelerator roles.

Defined Intermediate vs. In-Situ Generation

1-Aminoethanol exists in a defined equilibrium with acetaldehyde and ammonia.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHFVulnP3s-cakr7BSZbLotyvapYygbVj4a7rulu-9ksZ-Q-uux8vP1Pdb7on-Eog4bkpAE54RHtB8fDAlMlF5SfHtl5zXH6X0AIIIsiyHWRcckI18F3CpYYI94ilKTMQd3D1Dgjm8V)] While it is a transient species in aqueous solutions, its formation is a prerequisite for subsequent reactions like the Strecker synthesis of alanine.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCbz7kqIqJJmCDNgoMhPWp9DcguIdFtTiSostrvvXVntzirN4frizjDvLRkKbZ-njiIPJ_1to5XaJbNfmZOKKXsOV0Nhaoqmo9shDmQM4ZW62whwjdVkRwRVzVMA13QrjhilvCkhLgNKyVC8pY5EEGqgD_DMzvhVcw35LcLa0OB-TRFCxMr8xsvCcy9xTWsztKC5wWx5PJPcMSK9AC8fbdTTVjbMG248NpFkMqUVudqfWOMJZApA%3D%3D)] Attempting to generate it *in situ* without control can lead to the formation of the highly stable 2,4,6-trimethyl-1,3,5-hexahydrotriazine trimer, consuming the precursors and reducing the yield of the desired product.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)] Using a pre-formed, quality-controlled source of 1-aminoethanol allows for stoichiometric control and predictable reaction profiles, which is critical for reproducible, scalable synthesis.

Evidence DimensionReaction Pathway Control
Target Compound DataProvides a controlled, quantifiable source of the reactive intermediate for direct use.
Comparator Or BaselineIn-situ mixture of acetaldehyde and ammonia: Leads to an uncontrolled equilibrium and potential formation of stable, unreactive side-products (hexahydrotriazine trimer).
Quantified DifferenceNot applicable (Qualitative process difference)
ConditionsAqueous or organic synthesis conditions.

This justifies procuring the isolated compound to avoid yield loss and purification challenges associated with uncontrolled side reactions from *in situ* generation.

Thermal profile
Head-to-head
85–87°C mp difference; solid (decomp.) vs liquid (bp 170°C)
Enables vulcanization release mechanism
Solid-state processing vs liquid handling

Chiral Building Block for Asymmetric Synthesis

As the simplest chiral 1,2-amino alcohol, 1-aminoethanol is a foundational precursor for more complex chiral auxiliaries and ligands used in asymmetric synthesis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)] Its structural isomer, ethanolamine, is achiral and cannot fulfill this role. Chiral 1,2-amino alcohols are widely used to create ligands for reactions like the enantioselective addition of organozinc reagents to aldehydes, where the stereochemistry of the ligand dictates the stereochemical outcome of the product.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERJz9JqF7kApmCAaMFR4GdeugWUM3sL9YGiEgBkSai6kmUXpp7McgZqlWeub0tSMBFMlQ_qAYzb6XJAH8W_sXLFIhOMCO8CC2VGVZJI6AUIM3gFGoXULxdK5yRv-cOZsH_k7W8t8FNUJHZFzw%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe3XXvklHR7tCIG8NTXTzU1NSHwz4dBvNN6EHW9FbwwBiAzGEcfa7cK9VUMd1NyEfs_Q9W0fanUz-mV_XRvxpgxmIeGuKUByvVy6Wb_ikhg8yMjHuFo6NtN-HccpybnUy03cf842gefuaq0E4esX5rI12jc5LZbw%3D%3D)] For example, numerous chiral ligands based on the 1,2-amino alcohol backbone are employed to achieve high enantiomeric excess in the synthesis of chiral secondary alcohols.

Evidence DimensionChirality
Target Compound DataPossesses a stereogenic center, enabling its use as a precursor for chiral ligands and auxiliaries.
Comparator Or BaselineEthanolamine (CAS 141-43-5): Achiral, cannot be used to induce stereoselectivity in asymmetric reactions.
Quantified DifferenceQualitative structural difference (chiral vs. achiral).
ConditionsAsymmetric catalysis, synthesis of enantiomerically pure compounds.

For any research or process development involving asymmetric synthesis that requires a simple chiral amino alcohol scaffold, 1-aminoethanol is a necessary starting material, whereas ethanolamine is unsuitable.

Chirality
Head-to-head
Chiral (stereogenic center) vs achiral (no stereoisomers)
Asymmetric synthesis candidate
Enantiomeric form selection required
Formation catalysis
Class-level
Catalytic efficiency rank: formic acid > water dimer > water monomer
Catalytic condition matters for synthesis
Uncatalyzed barrier is very high
Industrial role
Cross-study
Vulcanization accelerator (AA/AC) vs corrosion inhibitor/surfactant
Application domain differentiation
Mechanism: thermal decomposition vs stability
Nucleophilicity
Class-level
No α-effect rate enhancement observed with p-nitrophenyl acetate
Reactivity context differs from other α-nucleophiles
Data to verify; limited theoretical and experimental scope

Chiral Ligand Precursor for Asymmetric Catalysis

Where the objective is the synthesis of novel chiral N,O-ligands for metal-catalyzed asymmetric reactions. Using purified 1-aminoethanol provides a direct and quantifiable route to the chiral backbone, a result not possible with its achiral isomer, ethanolamine.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTpX2ElEDLCcZaV84ExVtxlb1O1_R0FX2pd-cBI7R_7BBxo9CzNsXnCuEpijufWfCdkD4zC2LLo2C87EPckKVWDHiua7qd7gTkjZCmfD6ArC70TT1rWGGJSlRuFeECnThVOMj2IQ%3D%3D)]

Starting Material for Heterocyclic Pharmaceuticals

In multi-step syntheses where a 1-aminoethyl moiety must be incorporated with high fidelity. Procuring 1-aminoethanol ensures stoichiometric control and avoids the formation of impurities common with uncontrolled *in situ* generation from acetaldehyde and ammonia, simplifying downstream purification.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFj-8YUJdJjHW34o2qbYIyF6FMdBvmvDVXrJiy8jnxF54FUw4fOMAdAynVSPVXMJNGpxJGg3r0FQBhkUoOwt6Uw6mEIbpkibr2GMv8ZqiuYg0qDmnxLkv71_Bd3AyS1wtVvfMBIdh1HzzvLprPUv8_D0tk2PKAt7IjW-6VUKbMxPyIZUv0kIb__t8JyvQyGU2aq6yQKqdVT8-Qxrn-DxR3mRf6GuUZBfgWB8A55wgJAb4gpVNDhwVyAvg%3D%3D)]

Prebiotic Reaction Network Studies

In model systems studying the origins of life, such as the Strecker synthesis of alanine, where 1-aminoethanol is a key intermediate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFCbz7kqIqJJmCDNgoMhPWp9DcguIdFtTiSostrvvXVntzirN4frizjDvLRkKbZ-njiIPJ_1to5XaJbNfmZOKKXsOV0Nhaoqmo9shDmQM4ZW62whwjdVkRwRVzVMA13QrjhilvCkhLgNKyVC8pY5EEGqgD_DMzvhVcw35LcLa0OB-TRFCxMr8xsvCcy9xTWsztKC5wWx5PJPcMSK9AC8fbdTTVjbMG248NpFkMqUVudqfWOMJZApA%3D%3D)] Using a defined starting material is critical for obtaining clean, reproducible kinetic and mechanistic data, which would be compromised by an uncontrolled equilibrium mixture of precursors.

Application Fit

Application
Selection Property
Validation Focus
Rubber vulcanization acceleration
Thermal decomposition release profile
Crosslinking efficiency and aging resistance
Asymmetric synthesis research
Chiral center presence
Enantiomeric excess and stereoselectivity
Alanine synthesis intermediate
Formation equilibrium kinetics
Catalytic condition selection (formic acid context)

Physical Description

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

129.126597491 g/mol

Monoisotopic Mass

129.126597491 g/mol

Heavy Atom Count

9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

75-39-8

Wikipedia

Acetaldehyde_ammonia_trimer

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